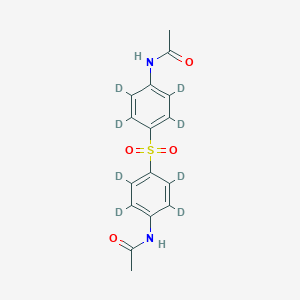

4,4'-Di-N-acetylamino-diphenylsulfone-d8

Vue d'ensemble

Description

4,4'-Di-N-acetylamino-diphenylsulfone-d8 (DADS-d8) is a synthetic compound used in scientific research. It has been used to study a variety of biological processes, including enzyme inhibition, drug metabolism, and protein-protein interactions. DADS-d8 is a deuterated version of the parent compound 4,4'-di-N-acetylamino-diphenylsulfone (DADS). The deuterium atom in DADS-d8 provides a unique chemical and structural signature, allowing researchers to differentiate it from the parent compound. This makes it an ideal tool for studying the effects of chemical modifications on biological processes.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis of '4,4'-Di-N-acetylamino-diphenylsulfone-d8' can be achieved through the acetylation of '4,4'-Di-amino-diphenylsulfone-d8' using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine.

Starting Materials

'4,4'-Di-amino-diphenylsulfone-d8', Acetic anhydride, Pyridine

Reaction

Step 1: Dissolve '4,4'-Di-amino-diphenylsulfone-d8' in dry pyridine., Step 2: Add acetic anhydride dropwise to the reaction mixture while stirring., Step 3: Heat the reaction mixture to 80-90°C and stir for 1-2 hours., Step 4: Cool the reaction mixture to room temperature and pour it into ice-cold water., Step 5: Collect the precipitate by filtration and wash it with water., Step 6: Dry the product under vacuum to obtain '4,4'-Di-N-acetylamino-diphenylsulfone-d8'.

Applications De Recherche Scientifique

4,4'-Di-N-acetylamino-diphenylsulfone-d8 has been used in a variety of scientific research applications. It has been used to study the effects of chemical modifications on enzyme inhibition and drug metabolism. 4,4'-Di-N-acetylamino-diphenylsulfone-d8 has also been used to study protein-protein interactions and the effects of small molecule inhibitors on biological processes. It has been used in studies of the mechanisms of action of drugs, such as the antiretroviral drug lamivudine. In addition, 4,4'-Di-N-acetylamino-diphenylsulfone-d8 has been used to study the effects of chemical modifications on the structure and function of proteins and other biological molecules.

Mécanisme D'action

The mechanism of action of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 is not well understood. However, it is believed to involve the formation of a covalent bond between the deuterium atom in 4,4'-Di-N-acetylamino-diphenylsulfone-d8 and a target molecule. This covalent bond is thought to alter the structure and/or function of the target molecule, leading to a change in its activity.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 are not well understood. However, it is believed that the covalent bond formed between the deuterium atom in 4,4'-Di-N-acetylamino-diphenylsulfone-d8 and a target molecule may alter the structure and/or function of the target molecule. This may lead to changes in the activity of the target molecule, which may in turn lead to changes in the biochemical and physiological processes in which the target molecule is involved.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 in lab experiments offers several advantages. Its deuterated structure allows researchers to differentiate it from the parent compound, making it an ideal tool for studying the effects of chemical modifications on biological processes. In addition, 4,4'-Di-N-acetylamino-diphenylsulfone-d8 is relatively inexpensive and easy to synthesize. However, there are also some limitations to consider. The mechanism of action of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 is not well understood, and its biochemical and physiological effects are not fully understood.

Orientations Futures

There are several potential future directions for the use of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 in scientific research. One potential direction is to use 4,4'-Di-N-acetylamino-diphenylsulfone-d8 to study the effects of chemical modifications on the structure and function of proteins and other biological molecules. Another potential direction is to use 4,4'-Di-N-acetylamino-diphenylsulfone-d8 to study the effects of chemical modifications on enzyme inhibition and drug metabolism. In addition, 4,4'-Di-N-acetylamino-diphenylsulfone-d8 could be used to study the effects of small molecule inhibitors on biological processes. Finally, 4,4'-Di-N-acetylamino-diphenylsulfone-d8 could be used to study the mechanisms of action of drugs, such as the antiretroviral drug lamivudine.

Propriétés

IUPAC Name |

N-[4-(4-acetamido-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuteriophenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-11(19)17-13-3-7-15(8-4-13)23(21,22)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)/i3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTPYFGPPVFBBI-UWAUJQNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])NC(=O)C)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454050 | |

| Record name | 4,4'-Di-N-acetylamino-diphenylsulfone-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Di-N-acetylamino-diphenylsulfone-d8 | |

CAS RN |

557794-37-3 | |

| Record name | 4,4'-Di-N-acetylamino-diphenylsulfone-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate](/img/structure/B16580.png)

![[2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt](/img/structure/B16597.png)